Cas no 24402-71-9 (Benzenamine, 2,6-dibromo-N,N-dimethyl-4-nitro-)
24402-71-9 structure
Product Name:Benzenamine, 2,6-dibromo-N,N-dimethyl-4-nitro-
CAS No:24402-71-9
MF:C8H8Br2N2O2
MW:323.969320297241
CID:1420141
PubChem ID:12385724
Update Time:2025-04-20
Benzenamine, 2,6-dibromo-N,N-dimethyl-4-nitro- Chemical and Physical Properties
Names and Identifiers
-
- Benzenamine, 2,6-dibromo-N,N-dimethyl-4-nitro-
- 2,6-dibromo-N,N-dimethyl-4-nitroaniline
- SCHEMBL9617280
- AKOS025130612
- (2,6-dibromo-4-nitrophenyl)dimethylamine
- DTXSID40495719
- 24402-71-9
-
- Inchi: 1S/C8H8Br2N2O2/c1-11(2)8-6(9)3-5(12(13)14)4-7(8)10/h3-4H,1-2H3
- InChI Key: FALPCTLIMJBORS-UHFFFAOYSA-N
- SMILES: BrC1C=C(C=C(C=1N(C)C)Br)[N+](=O)[O-]
Computed Properties
- Exact Mass: 321.89524
- Monoisotopic Mass: 321.89525g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 208
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 49.1Ų
Experimental Properties
- PSA: 46.38
Benzenamine, 2,6-dibromo-N,N-dimethyl-4-nitro- Related Literature
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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